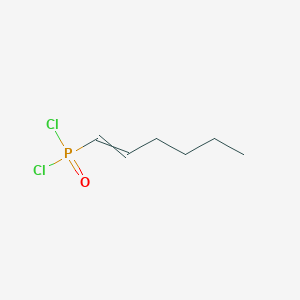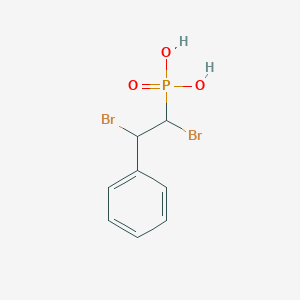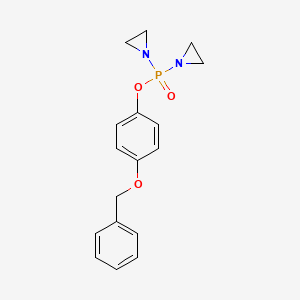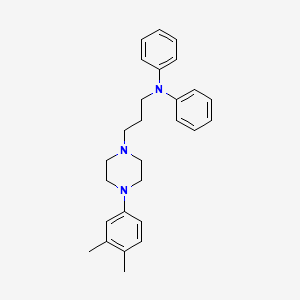
Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a variety of applications in medicinal chemistry, particularly as central nervous system agents. This specific compound features a diphenylamino group and a xylyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate alkylating agents. For this compound, the synthesis might involve:
Alkylation of Piperazine: Reacting piperazine with 3-(diphenylamino)propyl chloride and 3,4-xylyl chloride under basic conditions.
Reaction Conditions: The reactions are usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the nitrogen atoms.
Reduction: Reduction reactions could target the nitrogen atoms, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions may occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
Catalysis: Piperazine derivatives are often used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: This compound may have potential as a drug candidate, particularly for its effects on the central nervous system.
Biochemistry: It could be used in studies of enzyme inhibition or receptor binding.
Medicine
Industry
Materials Science: Used in the development of polymers or as additives in various industrial processes.
Mechanism of Action
The mechanism of action for piperazine derivatives often involves interaction with neurotransmitter receptors or ion channels in the central nervous system. The diphenylamino and xylyl groups may enhance binding affinity or selectivity for specific molecular targets, such as serotonin or dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(3-(dimethylamino)propyl)-4-(3,4-dimethylphenyl)-
- Piperazine, 1-(3-(phenylamino)propyl)-4-(3,4-dichlorophenyl)-
Uniqueness
The presence of the diphenylamino and xylyl groups in Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)- may confer unique properties such as increased lipophilicity, enhanced receptor binding, and specific pharmacological effects compared to other piperazine derivatives.
Properties
CAS No. |
52850-03-0 |
|---|---|
Molecular Formula |
C27H33N3 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl]-N-phenylaniline |
InChI |
InChI=1S/C27H33N3/c1-23-14-15-27(22-24(23)2)29-20-18-28(19-21-29)16-9-17-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-15,22H,9,16-21H2,1-2H3 |
InChI Key |
UDYPRTCXMDRRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCCN(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


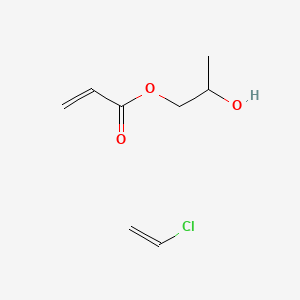
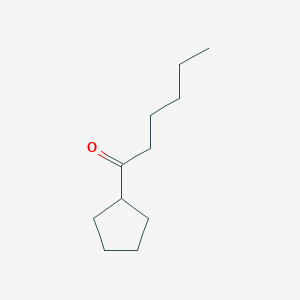
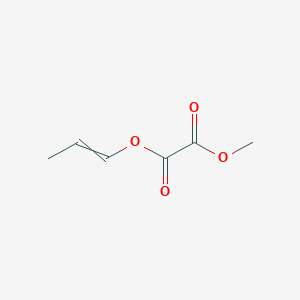

methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)


